Magnesium, chloro-2-thienyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, chloro-2-thienyl- is a compound that features a magnesium atom bonded to a chloro-2-thienyl group This compound is part of the broader class of organomagnesium compounds, which are known for their reactivity and utility in various chemical reactions The chloro-2-thienyl group is derived from thiophene, a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, chloro-2-thienyl- typically involves the reaction of a chloro-2-thienyl halide with magnesium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). This reaction is a type of Grignard reaction, which is widely used to form carbon-magnesium bonds. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of magnesium, chloro-2-thienyl- follows similar principles but is optimized for larger quantities. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Magnesium, chloro-2-thienyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiolates or other reduced sulfur-containing species.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolates and other reduced sulfur species.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Magnesium, chloro-2-thienyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of magnesium, chloro-2-thienyl- involves the formation of a reactive intermediate, which can then participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the nucleophilic attack on the chloro-2-thienyl group. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo-2-thienyl-
- Magnesium, iodo-2-thienyl-
- Magnesium, chloro-3-thienyl-
Uniqueness
Magnesium, chloro-2-thienyl- is unique due to its specific reactivity profile, which is influenced by the position of the chloro group on the thiophene ring. This positional isomerism can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound for targeted synthetic applications.
Properties
CAS No. |
52770-33-9 |
---|---|
Molecular Formula |
C4H3ClMgS |
Molecular Weight |
142.89 g/mol |
IUPAC Name |
magnesium;2H-thiophen-2-ide;chloride |
InChI |
InChI=1S/C4H3S.ClH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI Key |
XAKZWHICHMEKEU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CS[C-]=C1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.